molecular formula C18H13FN4S B2586998 6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-86-2

6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2586998
CAS RN: 852372-86-2
M. Wt: 336.39
InChI Key: HDDWPQYLZAJVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo[4,3-b]pyridazine is a type of nitrogen-rich heterocyclic compound . Compounds in this class often exhibit a wide range of biological activities, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds often involves the heterocyclization of substituted amino-triazoles with various bifunctional compounds . The exact method would depend on the specific substituents present in the compound.


Molecular Structure Analysis

The molecular structure of these compounds typically includes a fused triazole-pyridazine ring system . The exact structure would depend on the specific substituents present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can depend on their specific structure. Some similar compounds have been found to exhibit remarkable thermal stability .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure and how they are used. Some similar compounds have been found to be insensitive to both impact and friction stimuli .

properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-17-11-10-16-20-21-18(23(16)22-17)13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDWPQYLZAJVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

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